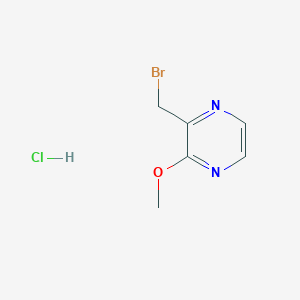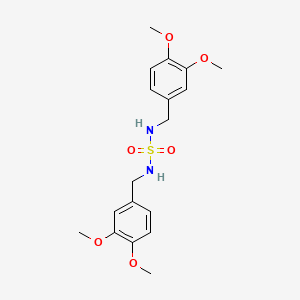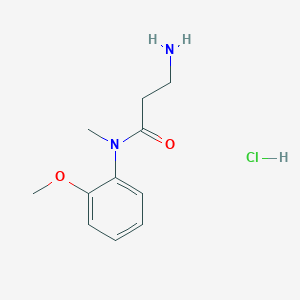
2-(Bromomethyl)-3-methoxypyrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-3-methoxypyrazine hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a pyrazine derivative that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-3-methoxypyrazine hydrochloride is not yet fully understood. However, studies have shown that this compound induces apoptosis in cancer cells by activating the caspase pathway. It also inhibits the growth of bacterial and fungal cells by disrupting their cell membranes.
Biochemical and Physiological Effects
2-(Bromomethyl)-3-methoxypyrazine hydrochloride has been found to have different biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. It also inhibits the growth of bacterial and fungal cells by disrupting their cell membranes. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(Bromomethyl)-3-methoxypyrazine hydrochloride in lab experiments is its potency against cancer cells, bacteria, and fungi. This compound can be used to study the mechanisms of action of different drugs and to develop new drugs with improved efficacy. However, one limitation of using this compound in lab experiments is its potential toxicity. It is important to use this compound with caution and to follow all safety protocols.
Direcciones Futuras
There are several future directions for the study of 2-(Bromomethyl)-3-methoxypyrazine hydrochloride. One direction is to study its potential as an anticancer agent in vivo. Another direction is to study its potential as an antibacterial and antifungal agent in vivo. Additionally, more studies are needed to understand the mechanism of action of this compound and to develop new drugs based on its structure.
Conclusion
In conclusion, 2-(Bromomethyl)-3-methoxypyrazine hydrochloride is a promising compound that has potential applications in various fields of science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and to develop new drugs based on its structure.
Métodos De Síntesis
2-(Bromomethyl)-3-methoxypyrazine hydrochloride can be synthesized using different methods. One of the most common methods is the reaction of 2,3-dimethoxypyrazine with formaldehyde and hydrobromic acid. This reaction yields 2-(Bromomethyl)-3-methoxypyrazine, which is then converted to its hydrochloride salt form by reacting with hydrochloric acid.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-3-methoxypyrazine hydrochloride has been studied for its potential applications in various fields of science. One of the most promising applications is in the field of medicinal chemistry. This compound has been found to exhibit potent antitumor activity against different cancer cell lines. It has also been studied for its potential as an antibacterial and antifungal agent.
Propiedades
IUPAC Name |
2-(bromomethyl)-3-methoxypyrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O.ClH/c1-10-6-5(4-7)8-2-3-9-6;/h2-3H,4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLJVKVMLLGMAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1CBr.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B2858439.png)
![6-chloro-N-[2-(1-hydroxy-2-methylpropyl)phenyl]-5-methylpyridine-3-sulfonamide](/img/structure/B2858441.png)







![Indolizin-2-yl-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2858450.png)
![2,8-Dibromo-6,12-diphenylbenzo[c][1,5]benzodiazocine](/img/structure/B2858451.png)

![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[3-ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]prop-2-enamide](/img/structure/B2858460.png)
